Terbutylazine-2-hydroxy

Übersicht

Beschreibung

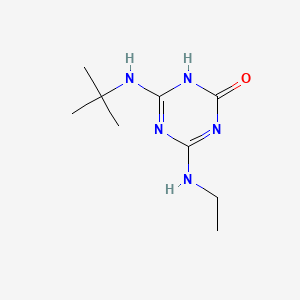

Terbutylazine-2-hydroxy is a diamino-1,3,5-triazine compound, specifically a metabolite of the herbicide terbutylazine. It is characterized by the presence of a tert-butylamino group at position 4 and an ethylamino group at position 6 on the triazine ring. This compound is known for its role in agricultural applications, particularly as a herbicide to control a variety of weeds in crops such as corn, wheat, and sorghum .

Vorbereitungsmethoden

The synthesis of Terbutylazine-2-hydroxy typically involves the reaction of terbutylazine with specific reactants in the presence of a reagent and a catalyst. One common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for the analysis of pesticide residues . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Terbutylazine-2-hydroxy undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often under specific conditions and using particular reagents

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Environmental Impact Studies

Terbutylazine-2-hydroxy has been extensively studied for its environmental effects, particularly on aquatic ecosystems. A notable study investigated the lethal and sublethal impacts of this compound on common carp embryos and larvae. The findings indicated that exposure to varying concentrations of this compound resulted in significant growth inhibition and developmental delays in fish. The 35-day LC50 was determined to be 10.9 mg/L, with a lowest observed effect concentration (LOEC) of 0.002 mg/L and a no observed effect concentration (NOEC) of 0.0001 mg/L .

Table 1: Key Findings from Aquatic Toxicity Studies

| Parameter | Value |

|---|---|

| 35-day LC50 | 10.9 mg/L |

| LOEC | 0.002 mg/L |

| NOEC | 0.0001 mg/L |

| Growth inhibition (3.5 mg/L) | 28.32% reduction |

This study highlights the potential risks posed by this compound to aquatic life, emphasizing the need for monitoring its concentrations in natural water bodies.

Agricultural Applications

In agriculture, this compound is relevant as a breakdown product of the herbicide terbuthylazine, which is used to control weeds in various crops. Understanding its degradation patterns and mobility in soil is vital for assessing environmental risks associated with herbicide use.

A long-term lysimeter experiment demonstrated that terbutylazine and its metabolites, including this compound, were detected in leachate at varying concentrations after repeated applications. This research underscores the importance of analyzing both parent compounds and their metabolites to understand their environmental fate and transport effectively .

Table 2: Degradation and Leaching Data

| Compound | Max Concentration Detected (µg/L) |

|---|---|

| Terbuthylazine | 0.15 |

| Terbuthylazine-2-hydroxy | Varies with application frequency |

Analytical Chemistry Applications

This compound is also significant in analytical chemistry as a reference standard for quantifying herbicide residues in environmental samples. Advanced techniques such as high-performance liquid chromatography (HPLC) are utilized to detect this compound alongside other metabolites in various matrices, including soil and water samples .

A study focused on the development of sensitive detection methods using genetically engineered acetylcholinesterase demonstrated excellent selectivity for this compound among organophosphorus insecticides, showcasing its potential application in biosensor technology .

Human Health and Safety Considerations

While primarily studied for its environmental impact, there are concerns regarding the human health implications of this compound exposure through contaminated water sources or food products derived from treated crops. Regulatory assessments have categorized this compound as persistent in soil with potential eco-toxicological effects .

Table 3: Regulatory Assessment Summary

| Parameter | Findings |

|---|---|

| Persistence | Very persistent |

| Eco-toxicity | Potential risks identified |

| Human health implications | Under evaluation |

Wirkmechanismus

The mechanism of action of Terbutylazine-2-hydroxy involves its role as a photosynthesis inhibitor. It interferes with the photosynthetic electron transport chain in plants, leading to the disruption of energy production and ultimately causing the death of the plant . The molecular targets include the photosystem II complex in the chloroplasts of plant cells.

Vergleich Mit ähnlichen Verbindungen

Terbutylazine-2-hydroxy is similar to other triazine herbicides such as atrazine, simazine, and desethyl-terbuthylazine. it is unique due to its specific substitution pattern on the triazine ring, which affects its environmental persistence and mobility . Compared to atrazine, this compound is more water-soluble and has different degradation pathways, making it a valuable compound for studying herbicide behavior in the environment.

Biologische Aktivität

Terbutylazine-2-hydroxy is a metabolite of the herbicide terbutylazine, which belongs to the triazine class of compounds. This compound has garnered attention due to its biological activity and potential environmental impacts, particularly in aquatic ecosystems. This article reviews the biological activity of this compound, focusing on its effects on aquatic organisms, mechanisms of toxicity, and relevant research findings.

Overview of this compound

This compound is characterized as a marine xenobiotic metabolite and exhibits properties typical of diamino-1,3,5-triazines. Its chemical formula is and it has been classified under various toxicity assessments due to its environmental persistence and bioaccumulation potential .

Aquatic Toxicity

Research has highlighted the significant toxic effects of this compound on early life stages of fish, specifically common carp (Cyprinus carpio). In a study examining its impact at environmental concentrations, several key findings were reported:

- Lethal Concentrations : The 35-day LC50 (lethal concentration for 50% mortality) was determined to be 10.9 mg/L . This indicates that at this concentration, half of the exposed fish would be expected to die within the specified period .

- Growth Inhibition : The lowest observed effect concentration (LOEC) was found to be 0.002 mg/L , while the no observed effect concentration (NOEC) was 0.0001 mg/L . Fish exposed to higher concentrations exhibited significant reductions in mass and total length compared to controls .

- Developmental Delays : Significant developmental delays were noted in fish exposed to concentrations of 1.4 mg/L and 3.5 mg/L , with a dose-related relationship observed .

Antioxidant Activity

The compound also affects antioxidant enzyme activities in aquatic organisms. Total superoxide dismutase (SOD) activity was significantly lower in all experimental groups compared to controls, suggesting oxidative stress induced by this compound exposure .

Study on Common Carp

A detailed study conducted by Velisek et al. (2014) evaluated the effects of this compound on common carp. Key findings from this study included:

-

Mortality Rates : The study reported increased mortality rates in groups exposed to higher concentrations:

Concentration (mg/L) Total Mortality (%) Control 7 0.0029 9 0.07 18 1.4 25 3.5 50 -

Growth Metrics : The specific growth rate (SGR) decreased significantly with increasing concentrations:

Group SGR (%) Control 13.31 0.0029 13.35 0.07 11.88 1.4 10.96 3.5 9.54

This data illustrates the compound's detrimental effects on both survival and growth metrics in aquatic organisms .

The mechanisms through which this compound exerts its toxic effects primarily involve:

- Oxidative Stress : The reduction in SOD activity indicates that exposure leads to increased oxidative damage within cells.

- Histopathological Changes : Observations included damage to kidney tubules at higher concentrations, further supporting the notion that this compound can lead to significant physiological alterations in affected organisms .

Eigenschaften

IUPAC Name |

6-(tert-butylamino)-4-(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O/c1-5-10-6-11-7(13-8(15)12-6)14-9(2,3)4/h5H2,1-4H3,(H3,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTCZOJKXCTBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216888 | |

| Record name | Hydroxyterbuthylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66753-07-9 | |

| Record name | Hydroxyterbuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66753-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-((1,1-dimethylethyl)amino)-6-(ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyterbuthylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUTYLAZINE-2-HYDROXY | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Terbutylazine-2-hydroxy in the development of the nickel(II) phthalocyanine (NiPc) surface acoustic wave (SAW) sensor?

A1: this compound serves as a control compound in selectivity tests for the NiPc SAW sensor. [] Researchers used it alongside Simetryn to assess if the sensor could differentiate between organophosphorus pesticides (OPs) like methidathion and omethoate, and other pesticide classes. The minimal response to this compound, compared to the significant response to OPs, demonstrates the sensor's selectivity for the target pesticides. [] This suggests that the NiPc film exhibits a specific interaction with OPs that is not observed with this compound, highlighting the potential of the sensor for targeted OP detection.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.